molecular formula C10H13Cl2N3O B6166520 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride CAS No. 1245568-75-5

4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride

Cat. No. B6166520
CAS RN: 1245568-75-5
M. Wt: 262.1
InChI Key:
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Description

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride (4-PPCC-HCl) is an organic compound used in a variety of scientific research applications. It is a white, water-soluble solid with a molecular weight of 204.6 g/mol and a melting point of 216-219 °C. 4-PPCC-HCl is primarily used as a substrate for enzyme-catalyzed reactions, in organic synthesis, and as an intermediate for other compounds.

Scientific Research Applications

4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is used in a variety of scientific research applications. It is commonly used as a substrate in enzyme-catalyzed reactions, such as the synthesis of peptides and cyclic peptides. 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is also used in organic synthesis, as an intermediate for other compounds, and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride functions as a substrate in enzyme-catalyzed reactions, such as the synthesis of peptides and cyclic peptides. In these reactions, the 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride molecule is converted to the corresponding amide or amine by the action of an enzyme. The enzyme-catalyzed reaction is a reversible process, and the 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride molecule can be regenerated from the amide or amine.
Biochemical and Physiological Effects
4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride has not been tested for its biochemical and physiological effects. However, due to its use in enzyme-catalyzed reactions, it is likely to have an effect on the activity of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride in laboratory experiments is its ease of synthesis. It can be synthesized from readily available reagents and is water-soluble, making it easy to work with. Additionally, 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is a relatively inexpensive reagent, making it an attractive choice for researchers on a budget.
The main limitation of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is that it has not been tested for its biochemical and physiological effects. As such, it is not known whether or not it is safe to use in biological systems.

Future Directions

There are a number of potential future directions for research involving 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride. These include:
1. Investigating the biochemical and physiological effects of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride in biological systems.
2. Exploring the use of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride in the synthesis of other compounds.
3. Developing new ways to use 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride in enzyme-catalyzed reactions.
4. Investigating the use of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride in the synthesis of peptides and cyclic peptides.
5. Examining the potential of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride as a drug delivery system.
6. Investigating the use of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride in the synthesis of heterocyclic compounds.
7. Exploring the use of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride in medicinal chemistry.
8. Investigating the use of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride in the synthesis of organic compounds.
9. Examining the potential of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride as a catalyst in organic reactions.
10. Investigating the use of 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride in green chemistry.

Synthesis Methods

4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is typically synthesized from piperazine and 4-chloropyridine. The reaction begins with the condensation of piperazine and 4-chloropyridine to form 4-(pyridin-2-yl)piperazine-1-carbonyl chloride. The product is then hydrolyzed to the hydrochloride salt, 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride involves the conversion of pyridin-2-ylpiperazine to the corresponding carbonyl chloride derivative through the use of thionyl chloride. The resulting carbonyl chloride is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Pyridin-2-ylpiperazine", "Thionyl chloride", "Hydrochloric acid" ], "Reaction": [ "Pyridin-2-ylpiperazine is dissolved in anhydrous dichloromethane.", "Thionyl chloride is added dropwise to the solution while stirring at room temperature.", "The reaction mixture is stirred for several hours until complete conversion of the starting material is achieved.", "The resulting carbonyl chloride derivative is isolated by evaporation of the solvent under reduced pressure.", "The carbonyl chloride derivative is dissolved in anhydrous dichloromethane.", "Hydrochloric acid is added dropwise to the solution while stirring at room temperature.", "The reaction mixture is stirred for several hours until complete conversion of the carbonyl chloride derivative is achieved.", "The resulting hydrochloride salt is isolated by evaporation of the solvent under reduced pressure." ] }

CAS RN

1245568-75-5

Molecular Formula

C10H13Cl2N3O

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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